N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that features a complex structure combining a benzodioxin moiety with a piperazine ring and an oxalamide linkage
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Biological Studies: Investigating the compound’s interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The starting material, 2,3-dihydrobenzo[b][1,4]dioxin, can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Piperazine Ring: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the benzodioxin derivative reacts with 4-methylpiperazine in the presence of a suitable base such as sodium hydride.
Formation of the Oxalamide Linkage: The final step involves the coupling of the benzodioxin-piperazine intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using solvents like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the oxalamide linkage can yield amine derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives of the benzodioxin moiety.
Reduction: Amine derivatives from the reduction of the oxalamide linkage.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Mechanism of Action
The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, potentially allowing the compound to modulate neurological pathways. The benzodioxin moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)urea: Contains a urea linkage, offering different hydrogen bonding capabilities.
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its oxalamide linkage, which can influence its chemical reactivity and biological activity. The combination of the benzodioxin and piperazine moieties provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-18-4-6-19(7-5-18)17-15(21)14(20)16-11-2-3-12-13(10-11)23-9-8-22-12/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCKSTGJFQHPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.